4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine is an organic compound . It is also known as 4,6-Dimethoxy-pyrazolo[3,4-d]pyrimidine . This compound is related to Allopurinol, which is used to treat gout and certain types of kidney stones .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . These studies have described numerous methods for the synthesis of pyrazolo[3,4-d]pyrimidines, including the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine is characterized by a pyrazolo[3,4-d]pyrimidine core . This fused nitrogen-containing heterocycle is an isostere of the adenScientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine
Pyrazolo[3,4-d]pyrimidines have been recognized for their wide range of medicinal properties, including anticancer, central nervous system agents, anti-infectious, anti-inflammatory activities, and more. The structure-activity relationship (SAR) studies around these compounds highlight their potential in developing drug-like candidates for various diseases. Synthetic strategies employed for these derivatives are extensive and diverse, underscoring the chemical versatility and potential for further exploration in drug development (Cherukupalli et al., 2017).
Medicinal Attributes and Biological Investigations
The biological significance of pyrazolo[3,4-d]pyrimidines extends into their role in addressing numerous disease conditions. Their similarity to purines has prompted extensive biological evaluations, showcasing their importance in treating conditions related to the central nervous system, cardiovascular system, cancer, and inflammation. Various studies have explored their biochemical and biophysical properties, contributing significantly to our understanding of their therapeutic potential (Chauhan & Kumar, 2013).
Applications in Hybrid Catalysts Synthesis
The pyranopyrimidine core, a relative of pyrazolo[3,4-d]pyrimidines, demonstrates broad synthetic applications and bioavailability, making it a key precursor in the pharmaceutical industry. The synthesis of various derivatives through one-pot multicomponent reactions using diversified hybrid catalysts highlights the scaffold's versatility and the ongoing efforts to develop lead molecules for potential therapeutic applications (Parmar et al., 2023).
Regio-Orientation and Structural Insights
The structural complexity and regioselectivity of pyrazolo[3,4-d]pyrimidines are significant for their biological activities. Studies focusing on the regio-orientation and reactions of these compounds provide insight into their chemical behavior, further aiding in the rational design of more effective drug candidates (Mohamed & Mahmoud, 2019).
properties
IUPAC Name |
4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-12-6-4-3-8-11-5(4)9-7(10-6)13-2/h3H,1-2H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCPXICNROSCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=NN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679483 | |
Record name | 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
98277-30-6 | |
Record name | 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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